(2-(Pentafluoro-l6-sulfanyl)phenyl)boronic acid
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Overview
Description
(2-(Pentafluoro-l6-sulfanyl)phenyl)boronic acid: is a boronic acid derivative containing a phenyl ring substituted with a pentafluoro-l6-sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-(Pentafluoro-l6-sulfanyl)phenyl)boronic acid typically involves the introduction of the pentafluoro-l6-sulfanyl group onto a phenylboronic acid precursor. One common method is the reaction of phenylboronic acid with pentafluorosulfur chloride (SF5Cl) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: (2-(Pentafluoro-l6-sulfanyl)phenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the pentafluoro-l6-sulfanyl group to other functional groups.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Palladium catalysts and bases like potassium carbonate (K2CO3) are commonly used in Suzuki-Miyaura reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Various reduced sulfur-containing compounds.
Substitution: Biaryl compounds formed through Suzuki-Miyaura coupling.
Scientific Research Applications
Chemistry: (2-(Pentafluoro-l6-sulfanyl)phenyl)boronic acid is used as a reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds .
Biology and Medicine: The compound’s unique chemical properties make it a potential candidate for developing new pharmaceuticals and diagnostic agents. Its ability to form stable complexes with biomolecules can be exploited in drug design and delivery .
Industry: In materials science, this compound is used to create self-assembled monolayers (SAMs) on metal surfaces, which have applications in electronics and surface engineering .
Mechanism of Action
The mechanism of action of (2-(Pentafluoro-l6-sulfanyl)phenyl)boronic acid in chemical reactions involves the interaction of the boronic acid group with various reagents. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl product . The pentafluoro-l6-sulfanyl group can influence the reactivity and stability of the compound, making it a valuable reagent in synthetic chemistry .
Comparison with Similar Compounds
Phenylboronic acid: A simpler boronic acid derivative without the pentafluoro-l6-sulfanyl group.
4-(Pentafluoro-6-sulfanyl)phenylboronic acid: A positional isomer with the pentafluoro-l6-sulfanyl group at a different position on the phenyl ring.
Uniqueness: (2-(Pentafluoro-l6-sulfanyl)phenyl)boronic acid is unique due to the presence of the pentafluoro-l6-sulfanyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in reactions requiring high reactivity and selectivity .
Properties
Molecular Formula |
C6H6BF5O2S |
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Molecular Weight |
247.98 g/mol |
IUPAC Name |
[2-(pentafluoro-λ6-sulfanyl)phenyl]boronic acid |
InChI |
InChI=1S/C6H6BF5O2S/c8-15(9,10,11,12)6-4-2-1-3-5(6)7(13)14/h1-4,13-14H |
InChI Key |
VCBZLHYJIMERKV-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=CC=C1S(F)(F)(F)(F)F)(O)O |
Origin of Product |
United States |
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